2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FE 999011 is a small molecule drug that acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV). It has been primarily studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. The compound works by inhibiting the enzyme DPP-IV, which plays a role in glucose metabolism by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FE 999011 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of FE 999011 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This typically involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
FE 999011 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
Chemistry: As a DPP-IV inhibitor, it serves as a valuable tool in studying enzyme inhibition and glucose metabolism.
Biology: The compound is used to investigate the role of DPP-IV in biological processes and its impact on incretin hormones.
Medicine: FE 999011 has shown promise in delaying the onset of diabetes and improving glucose tolerance in preclinical studies
Industry: Potential applications in the pharmaceutical industry for developing new treatments for metabolic disorders.
Mechanism of Action
FE 999011 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By stabilizing these hormones, FE 999011 enhances insulin secretion and reduces glucagon release, leading to improved glucose tolerance and delayed onset of diabetes .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, it inhibits DPP-IV and is used for managing blood glucose levels.
Saxagliptin: Another member of the DPP-IV inhibitor class with similar therapeutic applications.
Uniqueness
FE 999011 is unique in its specific molecular structure and potency as a DPP-IV inhibitor. It has shown distinct pharmacokinetic properties and efficacy in preclinical models, making it a valuable candidate for further research and development in the treatment of metabolic disorders .
Biological Activity
2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Pyrrolidinecarbonitrile is characterized by a pyrrolidine ring substituted with a carbonitrile group and an amino acid moiety. The stereochemistry at the 2-position is critical for its biological activity.
Antidiabetic Activity
Research has shown that derivatives of pyrrolidinecarbonitriles exhibit notable dipeptidyl peptidase IV (DPP-4) inhibitory activity. For instance, compounds synthesized from this scaffold demonstrated significant reductions in serum glucose levels in diabetic mice models when compared to standard drugs like vildagliptin. Specifically, compounds 1b and 1c showed DPP-4 inhibitory activities with effective doses of 0.28 mmol/kg and 0.24 mmol/kg respectively, indicating their potential as antidiabetic agents .
Cancer Therapeutics
Recent studies have explored the use of pyrrolidine derivatives as fibroblast activation protein (FAP) inhibitors in cancer diagnostics and therapy. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been highlighted for its promising application in designing PET tracers for cancer imaging. In biodistribution studies, this compound exhibited favorable tumor-to-background ratios, suggesting its utility in targeted cancer therapies .
The mechanism through which 2-Pyrrolidinecarbonitrile exerts its biological effects primarily involves enzyme inhibition:
- DPP-4 Inhibition : By inhibiting DPP-4, these compounds enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels.
- FAP Targeting : The inhibition of FAP is crucial for disrupting tumor microenvironments and enhancing imaging contrast in PET scans.
Case Studies
Study | Compound | Findings |
---|---|---|
Study on DPP-4 Inhibitors | Compounds 1b and 1c | Demonstrated significant glucose-lowering effects in diabetic mice. |
Cancer Imaging Research | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | Exhibited high tumor uptake ratios in PET imaging studies compared to other tracers. |
Example Case: DPP-4 Inhibition
In a comparative study against vildagliptin, compounds derived from pyrrolidinecarbonitriles showed superior efficacy in lowering blood glucose levels post-administration . This highlights their potential as alternative therapies for managing type 2 diabetes.
Properties
CAS No. |
171092-64-1 |
---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9(13)10(15)14-6-4-5-8(14)7-12/h8-9H,4-6,13H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
XGNBIYXILDDDQR-DTWKUNHWSA-N |
SMILES |
CC(C)(C)C(C(=O)N1CCCC1C#N)N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C#N)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C#N)N |
Synonyms |
1-(2'-amino-3',3'-dimethylbutanoyl)pyrrolidine-2-carbonitrile FE 999011 FE-999011 FE999011 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.